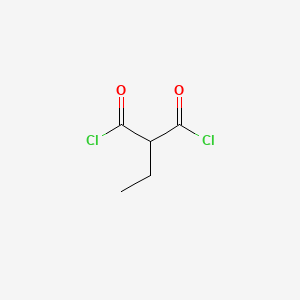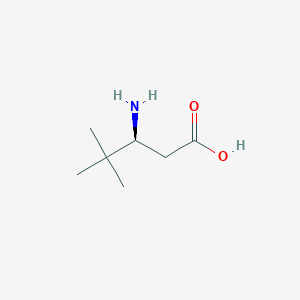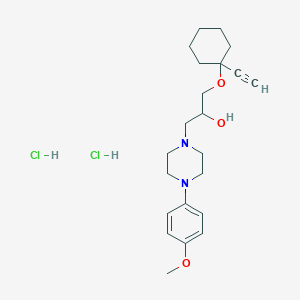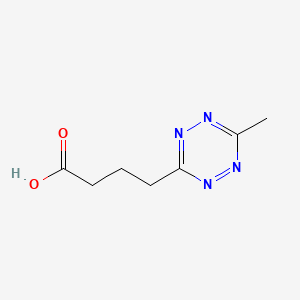
4,6-Dimethyl-4-thiochromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-4-thiochromanol is a chemical compound with the molecular formula C11H14OS . It has a molar mass of 194.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiochromanol ring with two methyl groups attached at the 4 and 6 positions . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.29 . Other physical and chemical properties such as melting point, boiling point, and solubility would require experimental data.Scientific Research Applications
Organic Synthesis and Reactivity
- The study by Patonay et al. (2001) explored the oxidation reactions of 1-thiochromanones with dimethyldioxirane, producing sulfoxides and sulfones. This research offers insights into the reactivity and potential synthetic utility of thiochroman derivatives in organic chemistry (Patonay et al., 2001).
Luminescence and Sensitization
- Eliseeva et al. (2008) investigated the role of N,N-dimethylaminoethanol as an ancillary ligand in the sensitization of Eu(III) and Tb(III) luminescence in dimeric beta-diketonates. This work contributes to the understanding of luminescence mechanisms and the design of luminescent materials for potential applications in electroluminescent devices (Eliseeva et al., 2008).
Antimicrobial Activity
- Khidre and Radini (2021) synthesized novel thiazole derivatives incorporating pyridine moiety and assessed their antimicrobial activities. This study provides a foundation for the development of new antimicrobial agents based on the structural framework of 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives (Khidre & Radini, 2021).
Photophysical Properties
- Xu et al. (2014) designed a simple probe for the detection of Cr3+ cations, demonstrating the potential of dimethylthio-substituted compounds in the development of selective and sensitive fluorescent sensors for metal ions (Xu et al., 2014).
Mechanofluorochromism
- Liu et al. (2017) reported on a dimethyl-substituted tetrahydropyrimidine with sensitive mechanofluorochromic characteristics, showcasing the application of such compounds in the development of materials with responsive optical properties (Liu et al., 2017).
Future Directions
Properties
IUPAC Name |
4,6-dimethyl-2,3-dihydrothiochromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-8-3-4-10-9(7-8)11(2,12)5-6-13-10/h3-4,7,12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATHXNXHEKCPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)
![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)
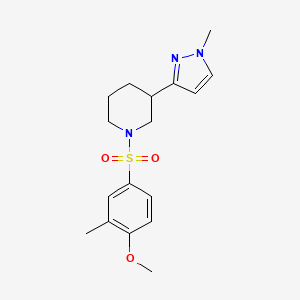
![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)
![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)
![5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956776.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
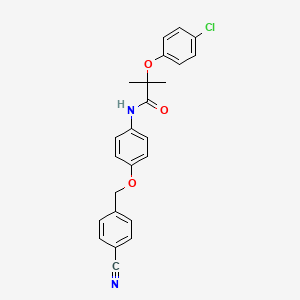
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)
